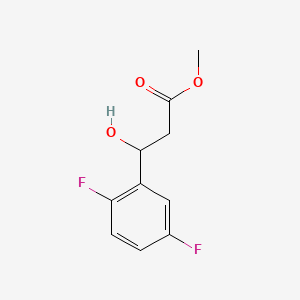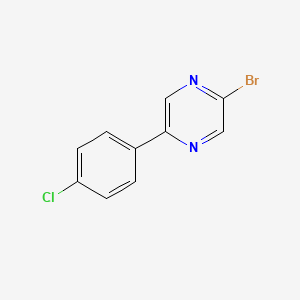
2-Bromo-5-(4-chlorophenyl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(4-chlorophenyl)pyrazine is an organic compound that belongs to the class of pyrazines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom at the second position and a 4-chlorophenyl group at the fifth position of the pyrazine ring. Pyrazines are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(4-chlorophenyl)pyrazine typically involves the bromination of 5-(4-chlorophenyl)pyrazine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(4-chlorophenyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of 5-(4-chlorophenyl)pyrazine derivatives with various functional groups.
Coupling: Formation of biaryl or styrene derivatives.
Oxidation/Reduction: Formation of pyrazine N-oxides or reduced pyrazine derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-5-(4-chlorophenyl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrazine derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(4-chlorophenyl)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine and chlorine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions. The pyrazine ring can participate in π-π stacking interactions with aromatic residues in proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-(4-fluorophenyl)pyrazine
- 2-Bromo-5-(4-methylphenyl)pyrazine
- 2-Bromo-5-(4-nitrophenyl)pyrazine
Comparison
2-Bromo-5-(4-chlorophenyl)pyrazine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. Compared to its analogs with different substituents (e.g., fluorine, methyl, nitro), the chlorine atom can provide distinct electronic and steric effects, potentially leading to different pharmacological profiles and chemical properties.
Propiedades
Fórmula molecular |
C10H6BrClN2 |
|---|---|
Peso molecular |
269.52 g/mol |
Nombre IUPAC |
2-bromo-5-(4-chlorophenyl)pyrazine |
InChI |
InChI=1S/C10H6BrClN2/c11-10-6-13-9(5-14-10)7-1-3-8(12)4-2-7/h1-6H |
Clave InChI |
NXQQPLZSWZFIMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN=C(C=N2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


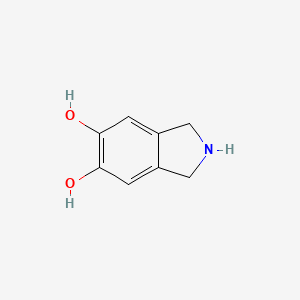
![2-[(2-Bromophenyl)amino]acetamide](/img/structure/B15299952.png)
![6-Ethynylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B15299963.png)
![Alpha-[(methylamino)methyl]-4-(4-morpholinyl)benzenemethanol](/img/structure/B15299979.png)
![tert-butyl N-[2-(2-fluoro-5-methylphenyl)piperidin-4-yl]carbamate](/img/structure/B15299984.png)
![2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]methyl}prop-2-enoic acid](/img/structure/B15299990.png)
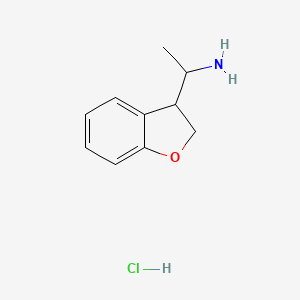
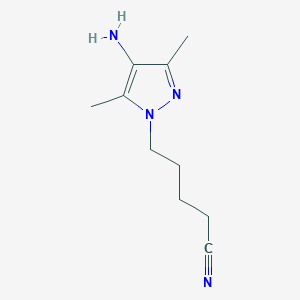
![3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B15299997.png)

![[3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride](/img/structure/B15300006.png)
